molecular formula C11H15ClN2O2 B2847559 4-(4-Chloro-2-methylphenoxy)butanohydrazide CAS No. 545355-20-2

4-(4-Chloro-2-methylphenoxy)butanohydrazide

Cat. No.: B2847559
CAS No.: 545355-20-2
M. Wt: 242.7
InChI Key: SOMMQLJPDBEQBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)butanohydrazide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form 4-(4-chloro-2-methylphenoxy)butanoic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)butanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)butanohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)butanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • 4-(4-Chloro-2-methylphenoxy)butanone
  • 4-(4-Chloro-2-methylphenoxy)butanol

Uniqueness

4-(4-Chloro-2-methylphenoxy)butanohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(15)14-13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMMQLJPDBEQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323834
Record name 4-(4-chloro-2-methylphenoxy)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

545355-20-2
Record name 4-(4-chloro-2-methylphenoxy)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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